molecular formula C15H11ClN4S B1199638 2-Amino-4-(2-chlorophenyl)-6-(ethylthio)pyridine-3,5-dicarbonitrile

2-Amino-4-(2-chlorophenyl)-6-(ethylthio)pyridine-3,5-dicarbonitrile

Cat. No. B1199638
M. Wt: 314.8 g/mol
InChI Key: ZDQBGAWRNRRFFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-4-(2-chlorophenyl)-6-(ethylthio)pyridine-3,5-dicarbonitrile is a phenylpyridine.

Scientific Research Applications

Antifungal Activity

Compounds related to 2-Amino-4-(2-chlorophenyl)-6-(ethylthio)pyridine-3,5-dicarbonitrile have been synthesized and evaluated for their antifungal properties. For example, a study by Ibrahim et al. (2008) synthesized derivatives of this compound and screened them for antifungal activity, indicating potential applications in combating fungal infections (Ibrahim et al., 2008).

Synthesis of Thieno[2,3-b]pyridines

In the field of organic chemistry, this compound has been used as a starting material for the synthesis of Thieno[2,3-b]pyridines. Alinaghizadeh et al. (2015) reported a cascade synthesis process using this compound, showcasing its utility in creating complex organic structures (Alinaghizadeh et al., 2015).

Corrosion Inhibition

One of the notable applications of derivatives of this compound is in the area of corrosion inhibition. Mahmoud and El-Sewedy (2018) synthesized derivatives and found them effective as corrosion inhibitors. This application is significant in industrial settings, particularly for protecting metals like steel from corrosion (Mahmoud & El-Sewedy, 2018).

Organic Synthesis Methodology

The compound is also integral in developing new methods in organic synthesis. For instance, a study by Bayat et al. (2018) demonstrated a one-pot, four-component synthesis method using a derivative of this compound, highlighting its role in facilitating efficient chemical synthesis (Bayat et al., 2018).

Antimicrobial Properties

Koszelewski et al. (2021) conducted a preliminary study on derivatives of this compound, focusing on their potential as antimicrobial drugs. They emphasized the selection of structures with high biological activity against various bacteria, underscoring the compound's significance in developing new antimicrobial agents (Koszelewski et al., 2021).

Synthesis of Novel Heterocycles

This compound is also used in the synthesis of novel heterocyclic compounds. Abdel-ghany et al. (2016) demonstrated its use in creating new derivatives of fused pyridines, which are important in various chemical and pharmaceutical applications (Abdel-ghany et al., 2016).

properties

Product Name

2-Amino-4-(2-chlorophenyl)-6-(ethylthio)pyridine-3,5-dicarbonitrile

Molecular Formula

C15H11ClN4S

Molecular Weight

314.8 g/mol

IUPAC Name

2-amino-4-(2-chlorophenyl)-6-ethylsulfanylpyridine-3,5-dicarbonitrile

InChI

InChI=1S/C15H11ClN4S/c1-2-21-15-11(8-18)13(10(7-17)14(19)20-15)9-5-3-4-6-12(9)16/h3-6H,2H2,1H3,(H2,19,20)

InChI Key

ZDQBGAWRNRRFFD-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C(=C(C(=N1)N)C#N)C2=CC=CC=C2Cl)C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Amino-4-(2-chlorophenyl)-6-(ethylthio)pyridine-3,5-dicarbonitrile
Reactant of Route 2
2-Amino-4-(2-chlorophenyl)-6-(ethylthio)pyridine-3,5-dicarbonitrile
Reactant of Route 3
Reactant of Route 3
2-Amino-4-(2-chlorophenyl)-6-(ethylthio)pyridine-3,5-dicarbonitrile
Reactant of Route 4
Reactant of Route 4
2-Amino-4-(2-chlorophenyl)-6-(ethylthio)pyridine-3,5-dicarbonitrile
Reactant of Route 5
Reactant of Route 5
2-Amino-4-(2-chlorophenyl)-6-(ethylthio)pyridine-3,5-dicarbonitrile
Reactant of Route 6
Reactant of Route 6
2-Amino-4-(2-chlorophenyl)-6-(ethylthio)pyridine-3,5-dicarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.